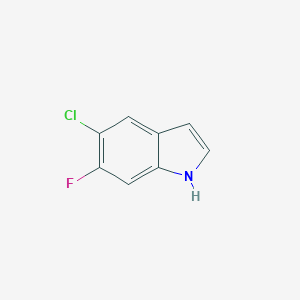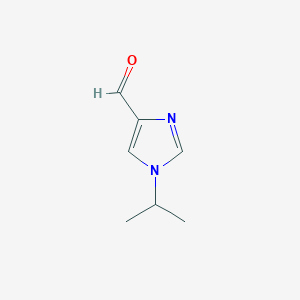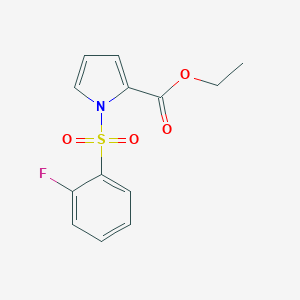
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exert its biological activities by inhibiting the activity of certain enzymes or proteins. For example, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate exhibits potent biological activities at low concentrations, making it an ideal candidate for drug discovery and development. However, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activities. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate and its analogs to identify more potent compounds with improved biological activities. Another direction is to investigate the in vivo efficacy and safety of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate in animal models. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a lead compound for the development of new drugs for the treatment of cancer and viral infections. Finally, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a tool compound to study the role of COX-2 and topoisomerase II in various biological processes.
Méthodes De Synthèse
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2-fluorophenyl)acrylonitrile. This intermediate is further reacted with sulfonyl chloride in the presence of triethylamine to obtain Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the replication of HIV-1 virus in vitro.
Propriétés
Numéro CAS |
180905-85-5 |
|---|---|
Nom du produit |
Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Formule moléculaire |
C13H12FNO4S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2H2,1H3 |
Clé InChI |
YMKJWDSOMTUNAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
SMILES canonique |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F |
Autres numéros CAS |
180905-85-5 |
Synonymes |
ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



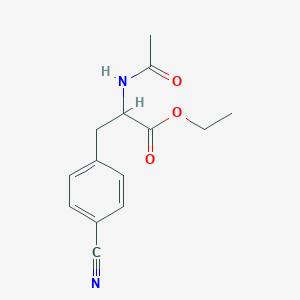
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
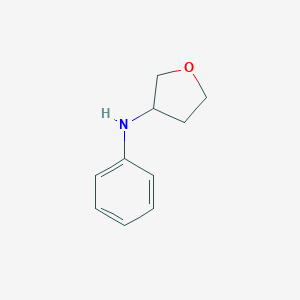
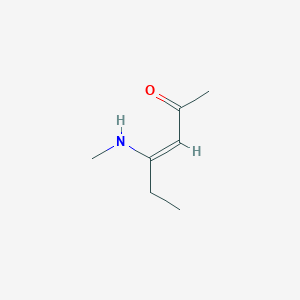
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
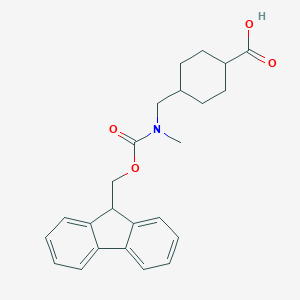
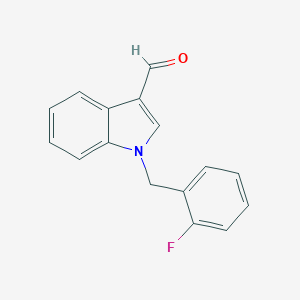
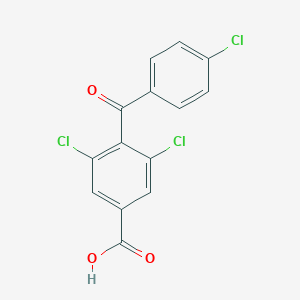
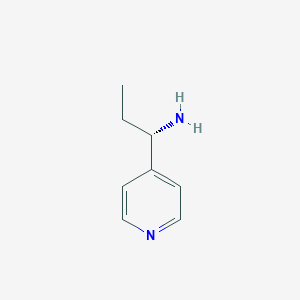
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
